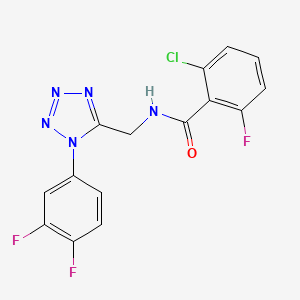

![molecular formula C28H24BrN5O4S B2491670 4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-70-8](/img/structure/B2491670.png)

4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of chemicals that have been extensively studied for their potent biological activities. These studies include the exploration of quinazolinone derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, a related category, involves methods like the reaction of 2-trifluoromethyl-4-iodo-nicotinic acid with amidine catalyzed by palladium and subsequent cyclization processes (Li et al., 2013). Another approach includes the use of ortho-methoxyaryl(hetaryl)carboxamides to form quinazolin-4-one derivatives through condensation and ring closure in the presence of sodium methoxide (Ryabova et al., 2005).

Molecular Structure Analysis

The structural features critical for the activity of quinazolinone derivatives include various substitutions on the quinazolinone nucleus, which influence the compound's biochemical and cellular activities. For instance, modifications in the A region, D region, and E region of the molecule are crucial for its potency (Lockman et al., 2010).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, including cyclization and condensation, to form bicyclic products. These reactions are influenced by the substituents and conditions employed, leading to diverse compounds with unique chemical properties (Ammar et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, are critical for their biological activity and formulation. Efforts to increase water solubility through the introduction of amino functionalities have been explored to improve the bioavailability of these compounds (Bavetsias et al., 2002).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of these compounds, are essential for their pharmacological activity. Studies have shown that the introduction of certain functional groups can enhance the cytotoxicity and overall biological activity of these molecules (Bavetsias et al., 2002).

Applications De Recherche Scientifique

Pharmacological Properties and Potential Applications

The compound 4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide has been the subject of various pharmacological studies, demonstrating a range of potential therapeutic applications. Notably:

Anti-Fibrotic Activity : A related compound, IN-1130, demonstrated potential as an oral anti-fibrotic drug, showing effective pharmacokinetics and metabolism, along with suppression of renal and hepatic fibrosis and anti-metastatic effects in cancer models (Kim et al., 2008).

Cytoprotective and Gastroprotective Properties : Derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine, a structural component of the compound , have shown significant gastroprotective effects, suggesting their potential as prophylactic agents against gastric damage induced by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Potential in Cardiotonic Therapy : Compounds with structural similarities have exhibited potent and long-lasting cardiotonic activity, suggesting potential applications in treating heart-related conditions (Nomoto et al., 1991).

Antiallergy and Antihistaminic Effects : The structural framework of the compound has been associated with notable antiallergy and antihistaminic activities, indicating its potential utility in allergic reactions and histamine-related disorders (Connor et al., 1984).

Neuroleptic and Analgesic Effects : Derivatives of the compound have demonstrated inhibitory effects on behavior related to psychosis and significant analgesic effects, indicating potential applications in neurology and pain management (Iwanami et al., 1981).

Propriétés

IUPAC Name |

4-[[6-bromo-4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24BrN5O4S/c1-38-13-11-30-26(36)19-7-5-18(6-8-19)16-34-27(37)22-14-20(29)9-10-23(22)32-28(34)39-17-21-15-25(35)33-12-3-2-4-24(33)31-21/h2-10,12,14-15H,11,13,16-17H2,1H3,(H,30,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONMHXFRTSKKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24BrN5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)

![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)

![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)

![1,7-dimethyl-3-(3-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2491594.png)

![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)

![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)

![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)

![Tert-butyl 8-[(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)prop-2-enoyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2491606.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz](/img/structure/B2491610.png)